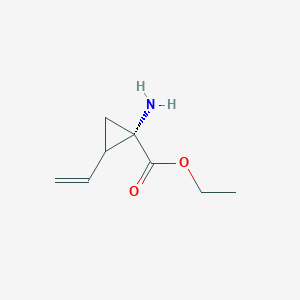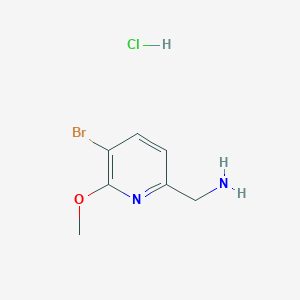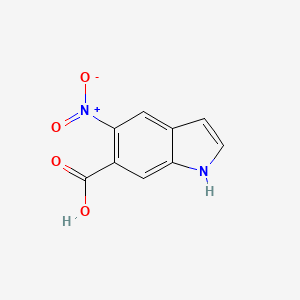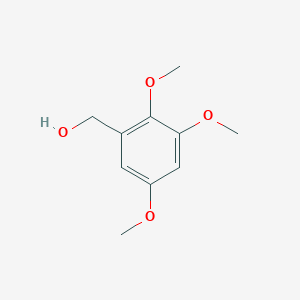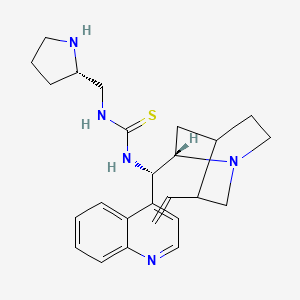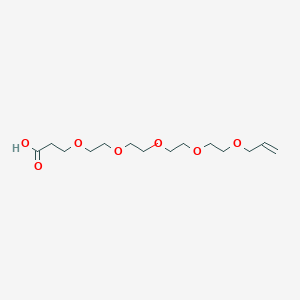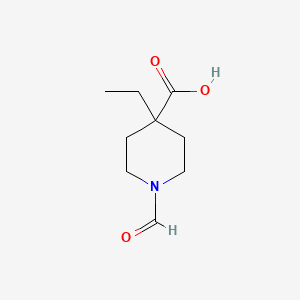![molecular formula C8H6INO2 B12962735 Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro-](/img/structure/B12962735.png)
Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with an iodoethenyl group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro- typically involves electrophilic aromatic substitution reactions. One common method is the iodination of a benzene derivative followed by nitration. The reaction conditions often include the use of iodine and a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can also enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The iodoethenyl group can be reduced to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions where the iodo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino or ethyl-substituted benzene derivatives.
Substitution: Formation of various substituted benzene compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the iodoethenyl group can undergo substitution reactions, leading to the formation of reactive intermediates that can affect biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-iodo-3-nitro-: Similar structure but lacks the ethenyl group.
Benzene, 1-[(1E)-2-bromoethenyl]-3-nitro-: Similar structure with a bromo group instead of an iodo group.
Benzene, 1-[(1E)-2-chloroethenyl]-3-nitro-: Similar structure with a chloro group instead of an iodo group.
Propiedades
Fórmula molecular |
C8H6INO2 |
|---|---|
Peso molecular |
275.04 g/mol |
Nombre IUPAC |
1-[(E)-2-iodoethenyl]-3-nitrobenzene |
InChI |
InChI=1S/C8H6INO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-6H/b5-4+ |
Clave InChI |
IIWVPEHJETWHOM-SNAWJCMRSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/I |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



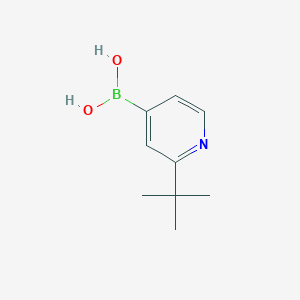
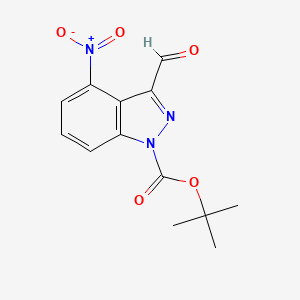

![(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid](/img/structure/B12962667.png)
